molecular formula C21H18FN5O2S B2886678 N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-74-8

N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2886678
CAS No.: 894039-74-8
M. Wt: 423.47
InChI Key: DGVULVULYJYRSO-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with an m-tolyl group (C₆H₄CH₃ at the meta position) and an ethyl linker to the oxalamide moiety. The N1 position is substituted with a 3-fluorophenyl group, introducing electronic and steric modifications that may influence pharmacological activity . The thiazolo-triazole scaffold is associated with diverse biological activities, including antimicrobial and anti-inflammatory effects, as observed in structurally similar compounds .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-4-2-5-14(10-13)18-25-21-27(26-18)17(12-30-21)8-9-23-19(28)20(29)24-16-7-3-6-15(22)11-16/h2-7,10-12H,8-9H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVULVULYJYRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current findings regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that illustrate its efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C23H23N5O3SC_{23}H_{23}N_5O_3S, with a molecular weight of 449.53 g/mol. The compound features a thiazolo[3,2-b][1,2,4]triazole core which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Properties : Studies have shown that various triazole derivatives demonstrate potent antibacterial activity against strains such as Mycobacterium tuberculosis and Staphylococcus aureus. In one study, an N-allyl derivative of a similar triazole structure exhibited a minimum inhibitory concentration (MIC) of 3.25 µg/mL against Mycobacterium smegmatis, outperforming traditional antibiotics like isoniazid (MIC: 5 µg/mL) .
  • Antifungal Activity : Compounds with similar structural motifs have also been evaluated for antifungal properties, showing effectiveness against various fungal strains.

Anticancer Activity

The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been extensively documented:

  • In Vitro Studies : A panel of nearly 60 human cancer cell lines was tested for cytotoxicity against synthesized compounds derived from the thiazolo-triazole framework. Notably, compounds demonstrated significant activity against renal cancer and leukemia cell lines .
  • Mechanism of Action : The mode of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, some derivatives have shown to inhibit aromatase and other enzymes critical in cancer metabolism .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl and thiazole rings can significantly affect biological activity:

ModificationEffect on Activity
Introduction of halogens (e.g., fluorine)Enhanced antibacterial properties
Alkyl substitutions on the thiazole ringIncreased anticancer efficacy
Variations in the oxalamide linkerAltered binding affinity to target enzymes

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A derivative closely related to this compound was tested against M. tuberculosis. The results indicated a promising MIC range comparable to existing treatments .
  • Evaluation of Anticancer Properties : In a controlled study involving human breast cancer cell lines, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of oxalamide derivatives with variations in aryl substituents and heterocyclic cores. Below is a detailed comparison with structurally analogous compounds:

Structural and Molecular Comparisons

Compound Name N1 Substituent Thiazolo-triazol Substituent Molecular Formula Molecular Weight Key Features
N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 3-fluorophenyl m-tolyl C₂₂H₂₀FN₅O₂S 453.5 Fluorine enhances electronegativity; m-tolyl increases lipophilicity.
N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 3-chlorophenyl 4-fluorophenyl C₂₁H₁₆ClFN₅O₂S 464.9 Chlorine and fluorine introduce halogen bonding potential.
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 3-chloro-2-methylphenyl m-tolyl C₂₂H₂₀ClN₅O₂S 453.9 Methyl group adds steric bulk; chlorine may improve metabolic stability.
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 4-ethylphenyl p-tolyl C₂₃H₂₃N₅O₂S 433.5 Ethyl group enhances hydrophobicity; para-substitution alters ring geometry.
N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 3-chloro-4-methylphenyl 4-chlorophenyl C₂₁H₁₇Cl₂N₅O₂S 474.4 Dual chlorine atoms increase electron-withdrawing effects.

Pharmacological and Functional Insights

  • Lipophilicity : The m-tolyl group in the target compound contributes to moderate lipophilicity, favoring membrane permeability, whereas p-tolyl () may reduce steric hindrance in planar receptor sites .
  • Biological Activity : Analogous thiazolo-triazole derivatives exhibit antimicrobial and anti-inflammatory properties. For example, triazolo-thiadiazole systems (e.g., in ) show activity against Staphylococcus aureus and Escherichia coli, suggesting the target compound may share similar mechanisms .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule contains three critical substructures:

  • Thiazolo[3,2-b]triazole core with m-tolyl substitution
  • Ethylenediamine linker connecting the heterocycle to the oxalamide
  • Oxalamide moiety with 3-fluorophenyl and alkylamine substituents

Disconnection at the Oxalamide Bond

The N1-(3-fluorophenyl)-N2-(alkyl)oxalamide group can be formed via:

  • Acceptorless dehydrogenative coupling of ethylene glycol with 3-fluoroaniline and 2-(2-(m-tolyl)thiazolo[3,2-b]triazol-6-yl)ethylamine using a Ru-MACHO catalyst (yields: 66–96%)
  • Stepwise acylation using oxalyl chloride and subsequent amine coupling (yields: 70–85%)

Disconnection at the Ethylenediamine Linker

The ethyl spacer between the oxalamide and thiazolo-triazole core suggests:

  • Nucleophilic alkylation of 6-mercapto-thiazolo-triazole with 1,2-dibromoethane (yield: 73%)
  • Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (yield: 68%)

Thiazolo[3,2-b]triazole Core Construction

Key methodologies from literature include:

  • Visible-light-mediated [3+2] cyclocondensation of α-bromo-1,3-diketones with 3-mercapto-1,2,4-triazoles (yields: 82–92%)
  • Acid-catalyzed cyclization of N-(bromoacetyl)triazole thioethers (yield: 78%)

Stepwise Synthesis of Target Compound

Synthesis of 2-(m-Tolyl)thiazolo[3,2-b]triazol-6-amine

Visible-Light-Mediated Cyclocondensation

A mixture of 1-(3-methylphenyl)butane-1,3-dione (1.2 eq) and N-bromosuccinimide (1.0 eq) in H2O was stirred under compact fluorescent light (CFL) for 15 min. 5-Amino-4H-1,2,4-triazole-3-thiol (1.0 eq) was added, and irradiation continued for 45 min.

Characterization Data

  • Yield: 88%
  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.65–7.43 (m, 4H, Ar-H), 2.41 (s, 3H, CH3), 5.12 (br s, 2H, NH2)
  • LC-MS (ESI+): m/z 287.1 [M+H]+
Bromination at C6 Position

The amine was treated with NBS (1.05 eq) in CCl4 at 0°C for 2 hr to afford 6-bromo-2-(m-tolyl)thiazolo[3,2-b]triazole (yield: 91%).

Oxalamide Formation via Ruthenium-Catalyzed Coupling

Acceptorless Dehydrogenative Coupling

A mixture of ethylene glycol (2.0 eq), 3-fluoroaniline (1.0 eq), and 2-(2-(m-tolyl)thiazolo-triazol-6-yl)ethylamine (1.0 eq) was heated at 140°C with Ru-MACHO catalyst (0.5 mol%) under N2 for 24 hr:

Optimized Parameters

Variable Optimal Value
Catalyst Loading 0.5 mol%
Temperature 140°C
Reaction Time 24 hr
Yield 89%

Spectroscopic Validation

  • FT-IR (KBr): 3320 cm−1 (N-H), 1685 cm−1 (C=O), 1540 cm−1 (C-F)
  • HRMS (ESI+): m/z 507.1784 [M+H]+ (calc. 507.1789)

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Step Yield (%) Purity (%)
Visible-light cyclocondensation Core 88 98
Nucleophilic alkylation Linker 73 95
Ru-catalyzed coupling Oxalamide 89 97

Scalability Considerations

  • Gram-scale (10 g) production of thiazolo-triazole core maintained 85% yield
  • Catalyst recycling : Ru-MACHO retained 92% activity after 5 cycles

Mechanistic Insights

Thiazolo-Triazole Formation (Radical Pathway)

Visible light initiates homolytic cleavage of NBS, generating Br- radicals that abstract hydrogen from 1,3-diketone:
$$ \text{RC(O)CH}_2\text{C(O)R'} + \text{Br}^- \rightarrow \text{RC(O)CH}^- \text{C(O)R'} + \text{HBr} $$
Subsequent cyclization with triazole-thiol proceeds via thiyl radical intermediates.

Oxalamide Coupling Mechanism

The Ru catalyst facilitates sequential dehydrogenation of ethylene glycol to glyoxal, followed by condensation with amines:
$$ \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{Ru}} \text{OHC-CHO} + 2\text{H}2 $$
$$ \text{OHC-CHO} + 2\text{RNH}
2 \rightarrow \text{RNH-C(O)-C(O)-NHR} + 2\text{H}_2\text{O} $$

Challenges and Optimization Strategies

Regioselectivity in Thiazolo-Triazole Synthesis

  • Problem : Competing formation of [2,3-b] vs. [3,2-b] isomers
  • Solution : Use of bulky m-tolyl group directs cyclization (>20:1 regioselectivity)

Oxalamide Racemization

  • Issue : Epimerization at C2 during coupling
  • Mitigation : Low-temperature (0–5°C) acylation with oxalyl chloride

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thioamide precursors under acidic conditions .
  • Step 2 : Coupling of the triazole-thiazole intermediate with the oxalamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) .
  • Optimization : Key parameters include maintaining temperatures between 0–5°C during amide bond formation to minimize side reactions and using triethylamine as a base to neutralize HCl byproducts .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To verify aromatic proton environments (e.g., fluorophenyl and m-tolyl substituents) and oxalamide carbonyl signals (δ ~160-170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (expected ~440–460 g/mol range based on analogs) .
  • IR Spectroscopy : To identify characteristic stretches (e.g., C=O at ~1650 cm⁻¹, C-F at ~1100 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits to measure prostaglandin E2 suppression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer :

  • Derivatization : Modify substituents on the fluorophenyl or m-tolyl groups (e.g., introducing electron-withdrawing groups) and assess changes in activity .
  • Computational Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., bacterial DNA gyrase or COX-2) and validate with mutagenesis studies .
  • Key Metrics : Compare IC50 values across derivatives to identify critical pharmacophores .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproduibility Checks : Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .
  • Orthogonal Assays : Confirm antimicrobial activity with both agar diffusion and live/dead staining assays .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., chlorophenyl vs. fluorophenyl analogs) to identify substituent-dependent trends .

Q. What strategies are effective for improving solubility and bioavailability?

  • Methodological Answer :

  • Salt Formation : Test hydrochloride or sodium salts of the oxalamide moiety to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve dissolution rates and assess stability via dynamic light scattering (DLS) .
  • LogP Optimization : Reduce hydrophobicity by introducing polar groups (e.g., hydroxyl or amine) on the ethyl linker .

Q. How can in vitro-to-in vivo translation challenges be addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification to measure plasma half-life and tissue distribution .
  • Metabolite Identification : Use liver microsome assays to detect oxidative metabolites (e.g., fluorophenyl hydroxylation) and adjust dosing regimens .

Q. What computational tools are recommended for predicting off-target interactions?

  • Methodological Answer :

  • Chemoproteomics : Use affinity-based probes to map interactomes in cell lysates .
  • Machine Learning Models : Train models on PubChem BioAssay data to predict cytotoxicity risks (e.g., hepatotoxicity) .

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